(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
Overview
Description
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a 2-chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering the receptor’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate: Lacks the (S)-configuration, which may affect its biological activity and interactions.
tert-Butyl 1-(2-bromobenzyl)pyrrolidin-3-ylcarbamate: Contains a bromine atom instead of chlorine, which may influence its reactivity and properties.
tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate: Contains a fluorine atom, which may affect its chemical stability and biological activity.
Uniqueness
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific (S)-configuration, which can significantly influence its stereochemistry and interactions with biological targets. This configuration may result in distinct biological activities and therapeutic potential compared to its racemic or other stereoisomeric forms.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMRJCGCMAPDV-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121110 | |
Record name | Carbamic acid, N-[(3S)-1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-66-9 | |
Record name | Carbamic acid, N-[(3S)-1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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